molecular formula C8H9ClN2O2 B1423815 4-Nitro-2,3-dihydro-1H-indole hydrochloride CAS No. 1187931-67-4

4-Nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1423815
CAS No.: 1187931-67-4
M. Wt: 200.62 g/mol
InChI Key: LGUNRFYMRFXSEL-UHFFFAOYSA-N
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Description

4-Nitro-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a nitro group at the 4th position and a hydrochloride salt form, which enhances its solubility in water. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 2,3-dihydro-1H-indole. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually performed at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 4-Nitro-2,3-dihydro-1H-indole hydrochloride can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and methanol as a solvent.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution.

Major Products:

    Reduction: 4-Amino-2,3-dihydro-1H-indole hydrochloride.

    Substitution: Depending on the substituent introduced, various substituted indole derivatives can be formed.

Scientific Research Applications

Chemistry: 4-Nitro-2,3-dihydro-1H-indole hydrochloride is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is used to study the effects of nitro-substituted indoles on various biological pathways. It is also used in the development of probes for imaging and diagnostic purposes.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. Indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

    4-Nitroindole: Similar structure but lacks the dihydro moiety.

    2,3-Dihydro-1H-indole: Lacks the nitro group.

    4-Amino-2,3-dihydro-1H-indole hydrochloride: Reduced form of the compound.

Uniqueness: 4-Nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the nitro group and the dihydro moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUNRFYMRFXSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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